molecular formula C8H5Cl2N B1613017 2-Dichloromethylbenzonitrile CAS No. 64148-19-2

2-Dichloromethylbenzonitrile

Cat. No. B1613017
CAS RN: 64148-19-2
M. Wt: 186.03 g/mol
InChI Key: WASRSQYJNVCGFU-UHFFFAOYSA-N
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Description

2-Dichloromethylbenzonitrile is a chemical compound with the CAS Number: 64148-19-2. It has a molecular weight of 186.04 . The IUPAC name for this compound is 2-(dichloromethyl)benzonitrile .


Molecular Structure Analysis

The InChI code for 2-Dichloromethylbenzonitrile is 1S/C8H5Cl2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Dichloromethylbenzonitrile is a solid or liquid at room temperature . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

Metal complexes incorporating nitrile derivatives show significant promise in the realm of medicinal chemistry. For example, the synthesis and characterization of new ruthenium (II) complexes, using ligands closely related to 2-Dichloromethylbenzonitrile, demonstrated low in vitro anticancer potential against cervical cancer HeLa cells. These findings suggest potential avenues for the development of new anticancer agents using nitrile derivatives as ligands in metal complexes (Fuster et al., 2022).

Environmental and Toxicological Studies

Research on herbicides and related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,6-dichlorobenzonitrile, indicates the environmental persistence and toxicological concerns associated with these chemicals. These studies highlight the importance of understanding the environmental impact and degradation pathways of chlorinated nitriles, which could extend to compounds like 2-Dichloromethylbenzonitrile (Zuanazzi et al., 2020); (Wit & van Genderen, 1966).

Electrochemical Applications

Investigations into the electrochemical behaviors of substituted thiadiazoles and dimethyl disulfide in solvents like acetonitrile and dichloromethane shed light on the redox characteristics and potential applications of nitrile derivatives in electrochemistry. These studies could inform the design of electrochemical sensors or synthetic methodologies involving 2-Dichloromethylbenzonitrile or similar compounds (Maghraby et al., 2006); (Do et al., 2005).

Synthesis of Aminobenzonitriles

Aminobenzonitriles are crucial intermediates in pharmaceutical and organic synthesis. The transformation of 2-arylindoles into 2-aminobenzonitriles via tert-butylnitrite-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage showcases innovative methods for synthesizing nitrile derivatives. This methodology could potentially be adapted for the synthesis of 2-Dichloromethylbenzonitrile derivatives (Chen et al., 2018).

Safety and Hazards

The safety information for 2-Dichloromethylbenzonitrile includes several hazard statements: H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 . The compound has a GHS07 pictogram and the signal word is "Warning" .

Mechanism of Action

properties

IUPAC Name

2-(dichloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASRSQYJNVCGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627903
Record name 2-(Dichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dichloromethylbenzonitrile

CAS RN

64148-19-2
Record name 2-(Dichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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